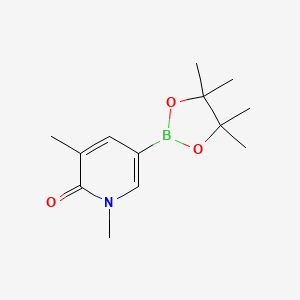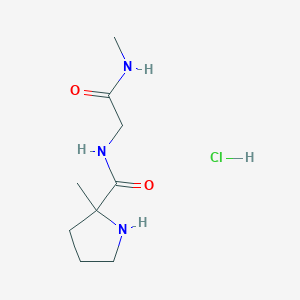
N-methylmorpholine-2-carboxamide hydrochloride
Overview
Description
N-methylmorpholine-2-carboxamide hydrochloride: is a synthetic organic compound with the molecular formula C₆H₁₃ClN₂O₂ and a molecular weight of 180.63 g/mol. It is a derivative of morpholine, a heterocyclic amine, and is commonly used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methylmorpholine-2-carboxamide hydrochloride typically involves the reaction of N-methylmorpholine with a carboxylic acid derivative under controlled conditions. One common method involves the reaction of N-methylmorpholine with 2-chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods: Industrial production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is typically purified through recrystallization or chromatography techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: N-methylmorpholine-2-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-methylmorpholine-2-carboxylic acid.
Reduction: It can be reduced to form N-methylmorpholine.
Substitution: It can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common electrophiles include alkyl halides and acyl chlorides.
Major Products Formed:
Oxidation: N-methylmorpholine-2-carboxylic acid.
Reduction: N-methylmorpholine.
Substitution: Various substituted N-methylmorpholine derivatives.
Scientific Research Applications
Chemistry: N-methylmorpholine-2-carboxamide hydrochloride is used as a reagent in organic synthesis, particularly in the formation of amide bonds. It is also used as a catalyst in various chemical reactions .
Biology: In biological research, this compound is used as a stabilizing agent for proteins and enzymes. It is also used in the synthesis of biologically active compounds.
Industry: In the industrial sector, this compound is used in the production of polymers and other advanced materials. It is also used as an intermediate in the synthesis of various chemical products.
Mechanism of Action
The mechanism of action of N-methylmorpholine-2-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and proteins. The carboxamide moiety in the compound forms hydrogen bonds with the active sites of enzymes, inhibiting their activity. This interaction can lead to the modulation of various biochemical pathways, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
N-methylmorpholine: A related compound with similar chemical properties but without the carboxamide group.
Morpholine-2-carboxamide: A compound with a similar structure but without the N-methyl group.
Uniqueness: N-methylmorpholine-2-carboxamide hydrochloride is unique due to the presence of both the N-methyl and carboxamide groups, which confer distinct chemical and biological properties. This makes it a versatile compound with a wide range of applications in various fields .
Properties
IUPAC Name |
N-methylmorpholine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2.ClH/c1-7-6(9)5-4-8-2-3-10-5;/h5,8H,2-4H2,1H3,(H,7,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORTYLOZJNITOEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CNCCO1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Cyclopentanecarboxylic acid [1-(2-amino-ethyl)-1H-pyrazol-4-yl]-amide dihydrochloride](/img/structure/B1402375.png)





![7-Benzyl-2-pyrrolidin-2-yl-5,6,7,8-tetrahydro-1,4,7,9a-tetraaza-cyclopenta[b]naphthalen-9-ol hydrochloride](/img/structure/B1402389.png)
![3-[(tert-Butoxy)carbonyl]-3-azabicyclo[4.1.0]heptane-6-carboxylic acid](/img/structure/B1402390.png)
![1-Methyl-1,2,3,4-tetrahydro-pyrrolo[1,2-a]pyrazineoxalic acid salt](/img/structure/B1402392.png)




